molecular formula C18H13Cl2NO B12884590 Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- CAS No. 729569-97-5

Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-

Cat. No.: B12884590
CAS No.: 729569-97-5
M. Wt: 330.2 g/mol
InChI Key: ZZEOLDYINYSEFV-UHFFFAOYSA-N
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Description

Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline ring substituted with chloro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 2-methylquinoline in the presence of a base, followed by chlorination using thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

729569-97-5

Molecular Formula

C18H13Cl2NO

Molecular Weight

330.2 g/mol

IUPAC Name

1-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]ethanone

InChI

InChI=1S/C18H13Cl2NO/c1-10-17(11(2)22)18(13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)21-10/h3-9H,1-2H3

InChI Key

ZZEOLDYINYSEFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)C(=O)C

Origin of Product

United States

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